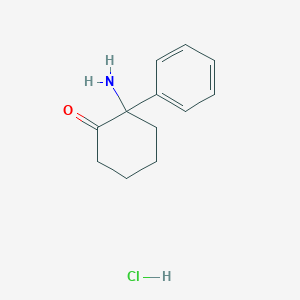

Deschloronorketamine hydrochloride

货号:

B10795788

分子量:

225.71 g/mol

InChI 键:

LLPXNMXTXRXREO-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Deschloronorketamine hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C12H16ClNO |

|---|---|

分子量 |

225.71 g/mol |

IUPAC 名称 |

2-amino-2-phenylcyclohexan-1-one;hydrochloride |

InChI |

InChI=1S/C12H15NO.ClH/c13-12(9-5-4-8-11(12)14)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,13H2;1H |

InChI 键 |

LLPXNMXTXRXREO-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(C(=O)C1)(C2=CC=CC=C2)N.Cl |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: A Proposed Synthetic Route for Deschloronorketamine Hydrochloride from Deschloroketamine

For Research & Drug Development Professionals

Abstract

Deschloronorketamine is the primary N-demethylated metabolite of deschloroketamine, a dissociative anesthetic of the arylcyclohexylamine class. As a key metabolite, pure deschloronorketamine is essential as an analytical reference standard for forensic applications, clinical toxicology, and metabolic studies. This technical guide outlines a detailed, proposed synthetic pathway for the preparation of deschloronorketamine hydrochloride from its parent compound, deschloroketamine. The proposed core transformation is an N-demethylation reaction utilizing α-chloroethyl chloroformate (ACE-Cl), a widely recognized and efficient reagent for this purpose. This document provides a hypothetical experimental protocol, data tables for physicochemical properties and reaction parameters, and graphical representations of the synthetic workflow and relevant biological pathway.

Introduction

Deschloroketamine (2-phenyl-2-(methylamino)cyclohexanone) is a structural analog of ketamine and phencyclidine, acting primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] In vivo, deschloroketamine is metabolized via several pathways, with N-demethylation being a principal route, yielding deschloronorketamine (2-amino-2-phenyl-cyclohexanone).[3] The availability of high-purity this compound is crucial for researchers to accurately identify and quantify the parent drug and its metabolites in biological samples.

This guide proposes a robust chemical synthesis for converting deschloroketamine to this compound. The selected method is based on the well-established N-demethylation of secondary amines using α-chloroethyl chloroformate (ACE-Cl), which typically proceeds with high yield and selectivity.[1]

Physicochemical Data

A summary of the key physicochemical properties for the starting material and the target product is presented below.

| Property | Deschloroketamine[4] | This compound[5] |

| IUPAC Name | 2-phenyl-2-(methylamino)cyclohexanone | 2-amino-2-phenyl-cyclohexanone, monohydrochloride |

| Molecular Formula | C₁₃H₁₇NO | C₁₂H₁₅NO • HCl |

| Molar Mass | 203.28 g/mol | 225.7 g/mol |

| CAS Number | 7063-30-1 | 7015-20-5 |

| Appearance | Crystalline Solid (Typical) | Crystalline Solid |

Proposed Synthetic Pathway & Mechanism

The conversion of deschloroketamine, a secondary amine, to deschloronorketamine requires the cleavage of the N-methyl bond. The proposed method involves a two-step sequence using α-chloroethyl chloroformate (ACE-Cl).

-

Carbamate Formation: Deschloroketamine is reacted with ACE-Cl. The nitrogen atom of the amine attacks the carbonyl carbon of the chloroformate, displacing the chloride ion and forming an N-carbamoyl chloride intermediate, which then rapidly rearranges to a more stable α-chloroethyl carbamate.

-

Carbamate Cleavage (Solvolysis): The intermediate carbamate is subsequently decomposed, typically by heating in an alcohol solvent such as methanol. This step cleaves the carbamate and liberates the desired secondary amine as its hydrochloride salt, along with methyl chloride and carbon dioxide as byproducts.[1]

This procedure is favored over harsher classical methods like the von Braun reaction due to its milder conditions and generally cleaner outcomes.[6]

Proposed Experimental Protocol

Disclaimer: This protocol is a hypothetical procedure based on established chemical literature for analogous transformations.[1] It should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be taken.

4.1. Materials and Reagents

-

Deschloroketamine

-

α-Chloroethyl chloroformate (ACE-Cl)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether solution

4.2. Procedure

Step 1: N-dealkylation

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve deschloroketamine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add α-chloroethyl chloroformate (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent and excess reagent under reduced pressure to yield the crude carbamate intermediate.

Step 2: Solvolysis and Salt Formation

-

Dissolve the crude intermediate from Step 1 in anhydrous methanol.

-

Heat the solution to reflux and maintain for 1-2 hours. TLC can be used to monitor the disappearance of the intermediate.

-

Cool the mixture to room temperature and evaporate the methanol under reduced pressure. The residue contains crude this compound.

Step 3: Purification

-

Dissolve the crude residue in a minimal amount of water and basify with a saturated sodium bicarbonate solution to a pH of ~9-10.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield deschloronorketamine free base.

-

For final purification, the free base can be further purified via column chromatography on silica gel.

-

To obtain the final hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation ceases.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield pure this compound.

Hypothetical Reaction Data

The following table outlines plausible parameters for the proposed synthesis for planning and stoichiometric purposes. Actual results will vary based on experimental conditions.

| Parameter | Value | Notes |

| Scale | 10 mmol (2.03 g Deschloroketamine) | Starting scale for laboratory synthesis. |

| Solvent (Step 1) | Anhydrous Dichloromethane | 50 mL |

| Reagent (Step 1) | α-Chloroethyl chloroformate | 1.2 eq (12 mmol, ~1.25 mL) |

| Reaction Time (Step 1) | 2-4 hours | Monitor by TLC for consumption of starting material. |

| Solvent (Step 2) | Anhydrous Methanol | 50 mL |

| Reaction Time (Step 2) | 1-2 hours | Monitor by TLC for consumption of intermediate. |

| Temperature | 0°C to RT (Step 1); Reflux (Step 2) | Controlled temperature for addition; heating for solvolysis. |

| Theoretical Yield | 2.26 g | Based on 100% conversion. |

| Expected Yield | 75-90% | Typical range for this type of transformation. |

Mandatory Visualizations

6.1. Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis from starting material to the final, purified product.

6.2. Biological Signaling Pathway

Deschloroketamine and its active metabolite, deschloronorketamine, are known to function as antagonists at the NMDA receptor, which is a primary mechanism for their dissociative and potential antidepressant effects.

References

- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective N-demethylation of ketamine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the biotransformation of ketamine. II--Quantitative significance of the N-demethylation pathway in rats in vivo determined by a novel stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. von Braun reaction - Wikipedia [en.wikipedia.org]

Deschloronorketamine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Deschloronorketamine hydrochloride, a metabolite of the dissociative anesthetic deschloroketamine. This document consolidates critical information regarding its chemical properties, analytical methodologies, and putative signaling pathways to support research and drug development activities.

Core Compound Data

This compound is an arylcyclohexylamine and a primary metabolite of deschloroketamine. It is available as an analytical reference standard for research and forensic applications.

| Parameter | Value | Reference |

| CAS Number | 7015-20-5 | [1] |

| Typical Purity | ≥98% | [1] |

| Molecular Formula | C₁₂H₁₅NO · HCl | [1] |

| Formula Weight | 225.7 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate synthesis, purification, and analysis of this compound. The following sections outline methodologies adapted from established procedures for closely related arylcyclohexylamines.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for related 2-amino-2-phenylcyclohexanones. A common approach involves a multi-step synthesis starting from cyclohexanone.

Illustrative Synthetic Pathway:

Methodology:

-

Grignard Reaction: Cyclohexanone is reacted with phenylmagnesium bromide in an appropriate solvent like anhydrous diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with an aqueous acid solution to yield 1-phenylcyclohexan-1-ol.

-

Dehydration: The resulting alcohol is dehydrated using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) with heating to produce 1-phenylcyclohexene.

-

Halogenation and Hydroxylation: The alkene is treated with a brominating agent in the presence of water to form a bromohydrin, 2-bromo-1-phenylcyclohexan-1-ol.

-

Amination and Rearrangement: The bromohydrin is reacted with an amine source, followed by an oxidative rearrangement to yield the alpha-amino ketone, Deschloronorketamine.

-

Salt Formation: The freebase is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound.

Purification

Purification of the final product is critical to achieve high purity. Recrystallization is a common and effective method.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or a mixture with water).

-

Slowly add a co-solvent in which the compound is less soluble (e.g., diethyl ether or acetone) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold co-solvent.

-

Dry the purified crystals under vacuum.

Analytical Methods

Accurate identification and quantification of this compound require robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are standard methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

| GC-MS Parameter | Typical Value | Reference |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | [2] |

| Carrier Gas | Helium | [2] |

| Inlet Temperature | 250-280 °C | [2] |

| Oven Program | Initial temp 60-100 °C, ramp to 280-300 °C | [2] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [3] |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | [2] |

Expected Mass Fragmentation: Based on the fragmentation patterns of related arylcyclohexylamines, the EI mass spectrum of Deschloronorketamine is expected to show a molecular ion peak and characteristic fragment ions resulting from cleavages of the cyclohexanone ring and loss of the amino group. For the closely related deschloroketamine, major fragments are observed at m/z 175, 174, 160, 147, 146, and 132.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.

| HPLC Parameter | Typical Value | Reference |

| Column | C18 reversed-phase (e.g., Purospher RP-18) | [1][4] |

| Mobile Phase | Acetonitrile/phosphate buffer solution | [1][4] |

| Detector | UV-Vis or Diode Array Detector (DAD) | [4] |

| Wavelength | ~210 nm | [4] |

| Flow Rate | 1.0 - 1.5 mL/min | [4] |

For chiral separation of arylcyclohexylamines, polysaccharide-based chiral stationary phases can be employed with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine).

Putative Signaling Pathways

The pharmacological effects of Deschloronorketamine are likely mediated through its interaction with several key signaling pathways, similar to its parent compound and other ketamine analogs.

NMDA Receptor Antagonism

Arylcyclohexylamines are well-established N-methyl-D-aspartate (NMDA) receptor antagonists.[5] Deschloronorketamine is expected to act as a non-competitive antagonist at the NMDA receptor, which is implicated in its dissociative and potential antidepressant effects. The binding affinity of various NMDA receptor channel blockers can vary between different brain regions.[6]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and protein synthesis.[7] Ketamine and its metabolites have been shown to activate the mTOR pathway, which is thought to contribute to their rapid antidepressant effects.[7][8] This activation is believed to be a consequence of the initial NMDA receptor blockade.

Brain-Derived Neurotrophic Factor (BDNF) Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[9] The antidepressant effects of ketamine are associated with an increase in BDNF expression.[10][11] This increase is thought to be a downstream effect of mTOR activation and contributes to the synaptogenic and antidepressant properties of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repositorio.ufc.br [repositorio.ufc.br]

- 8. Effects of ketamine administration on mTOR and reticulum stress signaling pathways in the brain after the infusion of rapamycin into prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biopsychiatry.com [biopsychiatry.com]

- 11. Ketamine's Impact on Brain-Derived Neurotrophic Factor (BDNF) — Reset Ketamine - Ketamine Infusion Clinic in Palm Springs, California [resetketamine.com]

Pharmacological Profile of Deschloronorketamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloronorketamine hydrochloride (DCK), a structural analog of ketamine, has emerged as a compound of interest within the scientific community due to its psychoactive properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of DCK's pharmacological profile, intended to serve as a resource for researchers, scientists, and drug development professionals. The document details its mechanism of action, with a primary focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor, and summarizes available data on its pharmacokinetics and metabolism. Detailed methodologies for key experimental procedures are provided, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its pharmacological characteristics.

Introduction

Deschloronorketamine (2-phenyl-2-(methylamino)cyclohexan-1-one), or DCK, is a dissociative substance of the arylcyclohexylamine class. Structurally, it is the N-deschloro derivative of ketamine. Like ketamine, DCK is a chiral molecule, existing as two enantiomers, (S)-DCK and (R)-DCK. Its hydrochloride salt form enhances its solubility for research and formulation purposes. The primary mechanism of action of DCK is understood to be the non-competitive antagonism of the NMDA receptor, which is crucial for its dissociative and potential antidepressant effects. This guide synthesizes the available scientific literature to present a detailed pharmacological profile of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of Deschloronorketamine and its enantiomers.

Table 1: NMDA Receptor Antagonist Potency

| Compound | Receptor Subtype | IC50 (µM) | Reference |

| (S)-Deschloronorketamine | hGluN1/hGluN2A | 2.5 ± 0.4 | [1] |

| (R)-Deschloronorketamine | hGluN1/hGluN2A | 8.1 ± 1.2 | [1] |

| Racemic Ketamine | hGluN1/hGluN2A | 4.0 ± 0.6 | [1] |

| (S)-Deschloronorketamine | hGluN1/hGluN2B | 0.9 ± 0.1 | [1] |

| (R)-Deschloronorketamine | hGluN1/hGluN2B | 2.8 ± 0.3 | [1] |

| Racemic Ketamine | hGluN1/hGluN2B | 1.5 ± 0.2 | [1] |

IC50 values represent the concentration of the compound that inhibits 50% of the NMDA-induced current.

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Subcutaneous Administration)

| Compound | Tmax (Brain) | Cmax (Brain) | Duration of Action | Reference |

| Deschloronorketamine | 30 minutes | High | Longer than ketamine | [2] |

Data indicates rapid brain penetration and a sustained presence compared to ketamine.

Mechanism of Action

The principal mechanism of action of Deschloronorketamine is the non-competitive antagonism of the ionotropic glutamate N-methyl-D-aspartate (NMDA) receptor. By binding to a site within the receptor's ion channel (the phencyclidine (PCP) site), DCK blocks the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission. This action is believed to be the foundation of its dissociative effects.

Enantioselectivity

Studies have demonstrated that the (S)-enantiomer of DCK is a more potent NMDA receptor antagonist than the (R)-enantiomer[1]. This is consistent with the stereoselectivity observed with ketamine, where the (S)-enantiomer also exhibits higher affinity for the NMDA receptor.

Other Potential Targets

While the primary target of DCK is the NMDA receptor, comprehensive receptor screening data to determine its affinity for other central nervous system receptors (e.g., serotonin, dopamine, opioid) is not extensively available in the public domain. Such data would be crucial for a complete understanding of its pharmacological profile and potential off-target effects.

Pharmacokinetics and Metabolism

In vivo studies in rats have shown that DCK rapidly crosses the blood-brain barrier, achieving maximum brain concentrations within 30 minutes of subcutaneous administration[2]. It exhibits a slower pharmacokinetic profile compared to ketamine, which is consistent with its reported longer duration of action[2][3].

Metabolic studies have identified several phase I metabolites of DCK in rats, primarily through N-dealkylation and hydroxylation of the cyclohexyl ring. The major metabolite is nordeschloroketamine. Further hydroxylation leads to the formation of various cis- and trans-dihydronordeschloroketamine isomers[4]. The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of DCK have not been fully elucidated, though it is hypothesized that pathways similar to ketamine (involving CYP2B6 and CYP3A4) may be involved.

References

- 1. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 3. S-deschloroketamine | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 4. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the NMDA Receptor Activity of Deschloronorketamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloronorketamine hydrochloride, a structural analog of ketamine and a metabolite of deschloroketamine, is presumed to exert its primary pharmacological effects through the modulation of the N-methyl-D-aspartate (NMDA) receptor. As a member of the arylcyclohexylamine class, its activity as a non-competitive antagonist at the NMDA receptor is of significant interest to the scientific community for its potential therapeutic applications and for understanding its psychoactive properties.[1][2][3] This technical guide provides a comprehensive overview of the anticipated NMDA receptor activity of Deschloronorketamine, drawing comparisons with closely related compounds. While direct quantitative data for this compound is not currently available in peer-reviewed literature, this document outlines the detailed experimental protocols necessary to determine its binding affinity and functional potency. Furthermore, it presents the NMDA receptor signaling pathway and a typical experimental workflow in the requisite visual formats.

Introduction to Deschloronorketamine and NMDA Receptor Antagonism

Deschloronorketamine (DCNK) is an arylcyclohexylamine derivative, sharing the core structural features of ketamine and phencyclidine (PCP).[1][2][3] Compounds in this class are well-characterized as non-competitive antagonists of the NMDA receptor.[1][2][3] They bind to a site within the ion channel pore of the receptor, known as the "PCP binding site," thereby blocking the influx of calcium ions and preventing neuronal excitation.[1] This mechanism of action is responsible for the dissociative anesthetic, analgesic, and, at sub-anesthetic doses, the rapid-acting antidepressant effects observed with compounds like ketamine.[4]

Given its structural similarity to norketamine, the primary metabolite of ketamine, Deschloronorketamine is hypothesized to exhibit a comparable, though likely less potent, NMDA receptor antagonist profile. The absence of the chlorine atom on the phenyl ring, however, may influence its binding affinity and functional activity. This guide provides the framework for empirically determining these crucial pharmacological parameters.

Quantitative Analysis of NMDA Receptor Activity: A Comparative Approach

To date, specific studies quantifying the binding affinity (Ki) or functional inhibition (IC50) of this compound at the NMDA receptor have not been published. However, data from its parent compounds and structural analogs provide a valuable benchmark for estimating its potential activity. The following table summarizes the NMDA receptor binding affinities for ketamine and its primary metabolites, norketamine and dehydronorketamine.

| Compound | Ki (μM) vs. [3H]MK-801 | IC50 (μM) - Functional Assay | Reference |

| Ketamine | 0.119 ± 0.01 | 0.4 - 6.4 | [5][6][7] |

| Norketamine | 0.97 ± 0.1 | 2.0 | [5][7] |

| Dehydronorketamine | 3.21 ± 0.3 | >10 | [5] |

Ki values were determined by radioligand binding assays using [3H]MK-801. IC50 values were determined from various functional assays, including electrophysiology.

Detailed Experimental Protocols

To ascertain the precise NMDA receptor activity of this compound, the following established experimental protocols are recommended.

Radioligand Binding Assay for NMDA Receptor Affinity (Ki Determination)

This protocol describes a competitive binding assay to determine the affinity of this compound for the PCP binding site within the NMDA receptor ion channel using the radiolabeled ligand [3H]MK-801.

Materials:

-

This compound

-

[3H]MK-801 (radioligand)

-

Rat cortical membrane homogenate (source of NMDA receptors)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Glutamate (10 µM) and Glycine (10 µM) to open the NMDA receptor channel

-

Non-specific binding control: 10 µM unlabeled MK-801

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices.

-

Assay Setup: In a 96-well plate, combine the rat cortical membranes (typically 100-200 µg of protein), [3H]MK-801 (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled MK-801) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition (IC50 Determination)

This protocol outlines the procedure for measuring the functional inhibition of NMDA receptor-mediated currents by this compound in cultured neurons or transfected cells.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

-

NMDA (agonist)

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

Procedure:

-

Cell Preparation: Plate the cells on coverslips suitable for electrophysiological recording.

-

Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Position a patch pipette over a selected cell and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Voltage Clamp: Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV or -70 mV) to relieve the Mg2+ block of the NMDA receptor.

-

Elicit NMDA Currents: Apply a solution containing NMDA (e.g., 100 µM) to the cell to evoke an inward current mediated by NMDA receptors.

-

Drug Application: After obtaining a stable baseline NMDA-evoked current, co-apply varying concentrations of this compound with the NMDA solution.

-

Data Recording and Analysis:

-

Record the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualization of Pathways and Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the NMDA receptor.

Caption: Simplified NMDA receptor signaling cascade.

Experimental Workflow for Ki Determination

The following flowchart outlines the key steps in determining the binding affinity (Ki) of this compound.

Caption: Workflow for Ki determination via radioligand binding.

Conclusion

While direct empirical data on the NMDA receptor activity of this compound remains to be published, its structural relationship to known NMDA receptor antagonists strongly suggests a similar mechanism of action. The provided comparative data for ketamine and its metabolites, along with the detailed experimental protocols, offer a robust framework for the comprehensive characterization of Deschloronorketamine's pharmacological profile. Such research is imperative for understanding its potential therapeutic uses and for informing drug development and regulatory decisions.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antidepressant-like effects of ketamine, norketamine and dehydronorketamine in forced swim test: Role of activity at NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloroketamine (DCK) is a dissociative anesthetic and a structural analog of ketamine. Its emergence as a new psychoactive substance (NPS) necessitates a thorough understanding of its metabolic fate in vivo for clinical, forensic, and drug development purposes. This technical guide provides an in-depth overview of the primary metabolites of deschloroketamine observed in vivo, focusing on quantitative data, experimental methodologies, and the enzymatic pathways responsible for its biotransformation.

Primary Metabolic Pathways of Deschloroketamine

The in vivo metabolism of deschloroketamine primarily proceeds through two main phase I reactions: N-dealkylation and hydroxylation. These initial transformations are followed by phase II conjugation reactions, such as glucuronidation and N-acetylation, to facilitate excretion.

Phase I Metabolism:

-

N-dealkylation: The most significant initial metabolic step is the removal of the methyl group from the nitrogen atom, leading to the formation of nordeschloroketamine.

-

Hydroxylation: Hydroxyl groups can be introduced at various positions on the cyclohexyl ring of both the parent compound and its N-dealkylated metabolite.

Phase II Metabolism:

-

The hydroxylated metabolites can undergo glucuronidation, a common pathway for increasing the water solubility of xenobiotics to aid in their elimination.

-

The primary amine of nordeschloroketamine can be N-acetylated.

Key Primary Metabolites

Based on in vivo studies, primarily in rats, the following have been identified as the major primary metabolites of deschloroketamine:

-

Nordeschloroketamine: The primary product of N-dealkylation.

-

trans-Dihydrodeschloroketamine: A product of hydroxylation of the parent compound.

-

cis- and trans-Dihydronordeschloroketamine: Products of hydroxylation of nordeschloroketamine.

Quantitative Data on Primary Metabolites

The following tables summarize the quantitative data obtained from in vivo studies in rats, providing concentrations of deschloroketamine and its primary metabolites in serum and brain tissue.

Table 1: Concentrations of Deschloroketamine and its Primary Metabolites in Rat Serum [1][2]

| Compound | Concentration Range (ng/mL) |

| Deschloroketamine | 0.5 - 860 |

| Nordeschloroketamine | 0.5 - 860 |

| trans-Dihydrodeschloroketamine | < 10 |

| cis/trans-Dihydronordeschloroketamine | < 10 |

Table 2: Concentrations of Deschloroketamine and its Primary Metabolites in Rat Brain Tissue [1][2]

| Compound | Concentration Range (ng/g) |

| Deschloroketamine | 0.5 - 4700 |

| Nordeschloroketamine | 0.5 - 4700 |

| trans-Dihydrodeschloroketamine | 0.5 - 70 |

| cis/trans-Dihydronordeschloroketamine | 0.5 - 70 |

Signaling Pathways and Enzymology

The biotransformation of deschloroketamine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. While the specific isozymes responsible for all metabolic steps of deschloroketamine have not been fully elucidated, studies on the structurally similar ketamine and in vitro studies with deschloroketamine provide strong indications.

For the N-demethylation of ketamine, CYP3A4, CYP2B6, and CYP2C9 have been identified as the main contributing enzymes.[2] A direct investigation into deschloroketamine's N-demethylation revealed that CYP2B6 is a major catalyst for this reaction.[3][4] The study highlighted that the halogen substitution on the phenyl ring significantly influences the binding affinity to CYP2B6, with deschloroketamine showing a higher Km value (lower affinity) compared to ketamine.[3]

Hydroxylation of ketamine and its metabolites is also carried out by various CYP enzymes, including CYP2A6 and CYP3A4.[5][6] It is highly probable that these or similar CYP isozymes are also responsible for the hydroxylation of deschloroketamine and nordeschloroketamine.

Metabolic Pathway of Deschloroketamine

Experimental Protocols

The identification and quantification of deschloroketamine and its metabolites are predominantly achieved through liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) and gas chromatography-mass spectrometry (GC-MS).

Sample Preparation for LC-HRMS/MS Analysis of Rat Urine

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add β-glucuronidase/arylsulfatase to deconjugate phase II metabolites. Incubate at a specified temperature and duration (e.g., 50°C for 1 hour).

-

Alkalinization: Adjust the pH of the hydrolyzed urine to approximately 9-10 with a suitable base (e.g., sodium hydroxide).

-

Liquid-Liquid Extraction (LLE): Extract the analytes from the alkalinized urine using an organic solvent mixture (e.g., a combination of ethyl acetate, dichloromethane, and isopropanol). Vortex and centrifuge to separate the phases.

-

Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol or mobile phase).

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-HRMS/MS system.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. Contribution of CYP3A4, CYP2B6, and CYP2C9 isoforms to N-demethylation of ketamine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective and regiospecific hydroxylation of ketamine and norketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Stability and Storage of Novel Research Compounds: A Methodological Overview

Disclaimer: Deschloronorketamine hydrochloride is a research chemical. Its properties have not been extensively studied and documented in peer-reviewed literature in the same manner as approved pharmaceutical compounds. This guide, therefore, provides a general framework for approaching stability and storage based on established principles for analogous chemical structures and novel compounds. All data presented are illustrative and should not be considered as experimentally verified for this compound. Researchers must conduct their own specific stability studies.

Abstract

The long-term viability and integrity of research chemicals are paramount for the reproducibility and accuracy of scientific investigations. This technical guide outlines the critical considerations for the stability and storage of this compound powder, a compound of interest within the scientific community. Due to the limited availability of specific public data on this molecule, this document presents a generalized methodological approach for researchers to establish appropriate stability protocols. It covers potential degradation pathways, recommended storage conditions based on analogous compounds, and a framework for designing and executing stability studies. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding to ensure the quality and reliability of their research material over time.

Introduction to Chemical Stability in Research

The chemical stability of a compound refers to its ability to resist chemical change or decomposition over time under specified conditions. For researchers, using a degraded compound can lead to erroneous and irreproducible results, potentially invalidating entire studies. Factors influencing the stability of a powder like this compound include temperature, humidity, light, and oxygen. Understanding these factors is the first step in developing a robust storage and handling protocol.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, analogous arylcyclohexylamine compounds can be susceptible to several types of chemical degradation:

-

Hydrolysis: The presence of moisture can lead to the cleavage of susceptible bonds within the molecule. For many amine hydrochlorides, this is a primary concern.

-

Oxidation: Exposure to air can lead to oxidative degradation, particularly if the molecule contains susceptible functional groups. This can result in the formation of N-oxides or other oxidation products.

-

Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions. This is a common issue for many organic molecules and necessitates storage in light-resistant containers.

-

Thermal Degradation: Elevated temperatures can accelerate all degradation pathways and may cause the compound to decompose.

A hypothetical degradation pathway can be conceptualized as follows:

Recommended Storage Conditions (General Guidance)

Based on the general properties of amine hydrochloride salts and related research chemicals, the following storage conditions are recommended to minimize degradation. It is crucial to validate these through specific in-house testing.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Reduces the rate of all chemical degradation reactions. |

| Humidity | Store with a desiccant in a tightly sealed container. | Minimizes the potential for hydrolytic degradation. |

| Light | Store in an amber or opaque container. | Protects the compound from light-induced (photolytic) degradation. |

| Atmosphere | For long-term storage, consider purging with an inert gas. | Reduces the risk of oxidative degradation by displacing oxygen. |

Framework for an In-House Stability Study

To definitively determine the stability of a specific batch of this compound, a structured stability study should be implemented.

Experimental Protocol: Long-Term Stability Testing

-

Sample Preparation: Aliquot the powder into multiple, identical, sealed containers suitable for the intended storage conditions.

-

Storage Conditions: Place the samples in controlled environment chambers at the proposed long-term storage condition (e.g., -20°C) and at an accelerated condition (e.g., 40°C / 75% Relative Humidity).

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analytical Method: Utilize a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to assess the purity and concentration of the compound at each time point.

-

Data Analysis: At each time point, analyze the samples for the appearance of degradation products and any decrease in the concentration of the parent compound.

The workflow for such a study can be visualized as:

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical methods.

-

Stress Conditions: Expose the this compound powder to harsh conditions, including strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), oxidizing agent (e.g., 3% H₂O₂), high heat (e.g., 80°C), and intense light (e.g., ICH-compliant photostability chamber).

-

Analysis: Analyze the stressed samples using a suitable technique (e.g., LC-MS) to separate and identify the resulting degradation products.

-

Method Validation: This data helps to validate that the chosen analytical method can effectively separate the parent compound from all potential degradation products.

Conclusion

Deschloronorketamine Hydrochloride: A Technical Guide to its Solubility Characteristics

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of deschloronorketamine hydrochloride, a metabolite of the dissociative anesthetic deschloroketamine.[1][2] Understanding the solubility of this compound in various solvents is critical for a wide range of applications, including analytical method development, formulation studies, and in vitro pharmacological assays. This document compiles available quantitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their experimental design.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

| Solvent | Solubility (mg/mL) | Source |

| Dimethylformamide (DMF) | 5 | [1] |

| Dimethyl sulfoxide (DMSO) | 10 | [1] |

| Ethanol | 10 | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 | [1] |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not extensively published in peer-reviewed literature, a standardized method such as the shake-flask method is commonly employed for such assessments. The following protocol is a generalized representation of this widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Mechanical shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

-

Calibrated pH meter (for aqueous solutions)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The amount of compound added should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Equilibration: Place the sealed containers in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be protected from light if the compound is light-sensitive.

-

Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess undissolved solid, centrifuge the samples at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulate matter, filter the supernatant through a syringe filter into a clean vial.

-

Dilution: If necessary, accurately dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

-

Data Analysis: Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow

The following diagram illustrates the key steps in a typical workflow for determining the solubility of a chemical compound like this compound.

Caption: A flowchart of the experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound, like any compound, is influenced by several factors:

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant. The solubility data suggests that this compound, a salt, has moderate solubility in polar aprotic solvents like DMF and DMSO, as well as in the polar protic solvent ethanol.

-

pH: For ionizable compounds, the pH of the aqueous solution is a critical factor. As a hydrochloride salt of a primary amine, deschloronorketamine is expected to be more soluble in acidic to neutral aqueous solutions where the amine group is protonated. The provided data point at pH 7.2 gives a baseline for near-neutral physiological conditions.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

-

Crystalline Form: The presence of different polymorphs or solvates can significantly impact the solubility of a solid.

Conclusion

This technical guide provides essential information on the solubility of this compound for researchers and professionals in the fields of chemistry and drug development. The provided quantitative data, a standardized experimental protocol, and a clear workflow diagram offer a solid foundation for further research and application involving this compound. A thorough understanding of its solubility characteristics is paramount for accurate and reproducible experimental outcomes.

References

Methodological & Application

Application Note: Quantification of Deschloronorketamine Hydrochloride in Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Deschloronorketamine (DCNK) hydrochloride in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, clinical research, and forensic toxicology applications involving the analysis of DCNK.

Introduction

Deschloronorketamine (DCNK) is a metabolite of Deschloroketamine (DCK), a dissociative anesthetic and a structural analog of ketamine. As with its parent compound, DCNK is gaining attention in both clinical and forensic research. Accurate quantification of DCNK in biological matrices like plasma is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential for misuse. This document provides a detailed protocol for a validated LC-MS/MS method to measure DCNK concentrations in plasma.

Experimental

Materials and Reagents

-

Deschloronorketamine hydrochloride reference standard

-

Deschloronorketamine-d4 (or other suitable internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (drug-free)

Sample Preparation

A simple and efficient protein precipitation method is utilized for plasma sample preparation.

-

Allow all samples and standards to thaw to room temperature.

-

To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Deschloronorketamine-d4 at 100 ng/mL).[1]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

-

HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.

-

Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 40°C.[2]

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[2]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: (Note: Specific transitions for DCNK need to be optimized experimentally. The following are hypothetical based on its structure.)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Deschloronorketamine | To be determined | To be determined | To be determined |

| Deschloronorketamine-d4 (IS) | To be determined | To be determined | To be determined |

Method Validation

Method validation was performed according to regulatory guidelines to ensure reliability and accuracy.

Linearity

The method demonstrated excellent linearity over a concentration range of 1 to 1,000 ng/mL for DCNK in plasma. The coefficient of determination (r²) was consistently >0.99 for all calibration curves.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15 | < 15 | ± 15 | ± 15 |

| Low | 3 | < 15 | < 15 | ± 15 | ± 15 |

| Medium | 100 | < 15 | < 15 | ± 15 | ± 15 |

| High | 800 | < 15 | < 15 | ± 15 | ± 15 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that endogenous plasma components did not interfere with quantification.

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Deschloronorketamine | > 85 | 90 - 110 |

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS quantification of Deschloronorketamine in plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for a variety of research and clinical applications.

References

Application Note: Analysis of Deschloronorketamine using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of Deschloronorketamine (DCNK), a metabolite of the designer drug deschloroketamine, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined here is crucial for forensic toxicology, clinical chemistry, and drug metabolism studies. The protocol covers sample preparation, instrument parameters, and data analysis. Quantitative data from related compound analyses are presented to provide a reference for method validation.

Introduction

Deschloronorketamine is a primary metabolite of deschloroketamine, a dissociative anesthetic and a structural analog of ketamine. The increasing prevalence of new psychoactive substances (NPS) necessitates robust and reliable analytical methods for their detection and quantification in various biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such compounds due to its high sensitivity and specificity. This document details a comprehensive GC-MS method for the analysis of DCNK.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of related analytes from urine.[1][2][3]

Materials:

-

Urine sample

-

Internal Standard (IS) solution (e.g., Ketamine-d4)

-

1 M Sodium hydroxide (NaOH)

-

Extraction solvent (e.g., Hexane, or Dichloromethane containing 10% isobutanol)[2]

-

Ethyl acetate

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 1 mL of the urine sample into a 15 mL centrifuge tube.

-

Spike the sample with an appropriate amount of the internal standard solution.

-

Add 1 mL of 1 M NaOH to alkalinize the sample.

-

Add 5 mL of the extraction solvent.

-

Cap the tube and vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of ethyl acetate.

-

Transfer the reconstituted sample to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended and can be optimized based on the specific instrumentation used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890 Series or equivalent |

| Mass Spectrometer | Agilent 5975, 5977B Inert Plus GC/MSD, or equivalent |

| Column | HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[2] |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Inlet Temperature | 250 - 280°C[2] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[2] |

| Oven Program | Initial temperature 80-160°C, hold for 1-2 min, ramp at 10-35°C/min to 280-285°C, hold for 2-5 min[1][2] |

| Transfer Line Temp. | 280°C[2] |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV[4][5] |

| Acquisition Mode | Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Qualitative Analysis

The identification of deschloronorketamine is achieved by comparing the retention time and the mass spectrum of the analyte in the sample with that of a reference standard. The EI mass spectrum of the parent compound, deschloroketamine, shows a molecular ion at m/z 203 and major fragment ions at m/z 175, 174, 160, 147, 146, and 132.[4][5] For deschloronorketamine, characteristic fragment ions should be selected for identification.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The following table summarizes validation data for related compounds, which can serve as a benchmark for the validation of a deschloronorketamine assay.

Table 1: Method Validation Parameters for Related Analytes

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (RSD %) | Reference |

| Ketamine | Urine | 10 | 15 | 30 - 1000 | 90 - 104 | < 8.1 | [6] |

| Norketamine | Urine | 10 | 10 | 30 - 1000 | 90 - 104 | < 8.1 | [6] |

| Ketamine | Hair | - | 0.2 | 0.2 - 10 | 87.5 - 109.4 | < 15 | [7] |

| Norketamine | Hair | - | 0.2 | 0.2 - 10 | 91.0 - 110.5 | < 15 | [7] |

Mandatory Visualizations

Caption: Experimental workflow for GC-MS analysis of Deschloronorketamine.

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the analysis of deschloronorketamine in biological samples. The detailed protocol for sample preparation and instrument parameters, along with the reference data for related compounds, offers a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own assays for this and other emerging psychoactive substances. The use of GC-MS ensures high sensitivity and specificity, which are critical for forensic and clinical applications.

References

- 1. scispace.com [scispace.com]

- 2. jfda-online.com [jfda-online.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A validated GC-MS method for ketamine and norketamine in hair and its use in authentic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of Deschloronorketamine from Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloronorketamine (DCNK) is a primary active metabolite of the dissociative new psychoactive substance (NPS) deschloroketamine (DCK). As an analogue of ketamine and its metabolite norketamine, the detection and quantification of DCNK in biological matrices is crucial for forensic toxicology, clinical monitoring, and pharmacokinetic studies. These application notes provide detailed protocols for the isolation of DCNK from common biological samples—urine, plasma, and hair—based on established methodologies for structurally similar compounds. The protocols are designed for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Analytical Principles

The isolation of Deschloronorketamine from complex biological matrices relies on the principles of liquid-liquid extraction (LLE) and solid-phase extraction (SPE). These techniques separate the analyte of interest from endogenous interferences based on its physicochemical properties, such as polarity and acid-base character. As an arylcyclohexylamine, DCNK is a basic compound, a key consideration in the development of effective extraction protocols.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the extraction of Deschloronorketamine and related compounds from various biological matrices. It is important to note that specific performance characteristics should be validated in-house.

| Analyte | Matrix | Extraction Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Deschloronorketamine | Rat Serum | Not Specified | Accuracy: 86-112% | - | 0.5 | [1] |

| Norketamine | Urine | SPE | 45.7 - 83.0 | 25 | 50 | [2] |

| Norketamine | Plasma | Protein Precipitation | High | - | 1 | [3] |

| Norketamine | Hair | SPE | 88 | 0.1 (ng/mg) | 0.2 (ng/mg) | [4] |

| Ketamine Analogs | Blood | SPE | >80 | - | 5 | [5] |

LOD: Limit of Detection; LOQ: Limit of Quantification

Protocol 1: Solid-Phase Extraction (SPE) of Deschloronorketamine from Urine

This protocol is adapted from established methods for the extraction of ketamine, norketamine, and other novel psychoactive substances from urine.[6][7]

Materials

-

Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, Strata-X-C)

-

Urine sample

-

Internal Standard (IS) solution (e.g., Deschloronorketamine-d4)

-

Phosphate buffer (0.1 M, pH 6.0)

-

Methanol

-

Acetonitrile

-

Ammonium hydroxide (5% in methanol)

-

Nitrogen evaporator

-

Centrifuge

Experimental Protocol

-

Sample Pre-treatment:

-

To 1 mL of urine, add 25 µL of the internal standard solution.

-

Add 1 mL of 0.1 M phosphate buffer (pH 6.0).

-

Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

-

-

Washing:

-

Wash the cartridge with 2 mL of deionized water.

-

Follow with a wash of 2 mL of acetonitrile.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution:

-

Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Workflow Diagram

Caption: SPE Workflow for Urine

Protocol 2: Liquid-Liquid Extraction (LLE) of Deschloronorketamine from Plasma

This protocol is based on general LLE methods for basic drugs in plasma.[5]

Materials

-

Plasma sample

-

Internal Standard (IS) solution (e.g., Deschloronorketamine-d4)

-

Ammonium hydroxide (concentrated)

-

Extraction solvent (e.g., n-butyl chloride or a mixture of ethyl acetate/hexane 9:1 v/v)

-

Back-extraction solution (0.1 M HCl)

-

Reconstitution solvent (mobile phase)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Experimental Protocol

-

Sample Preparation:

-

To 0.5 mL of plasma in a glass tube, add 25 µL of the internal standard solution.

-

Add 100 µL of concentrated ammonium hydroxide to basify the sample to a pH > 9.

-

Vortex briefly.

-

-

Extraction:

-

Add 3 mL of the extraction solvent.

-

Cap the tube and vortex for 5 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

-

Solvent Transfer:

-

Carefully transfer the upper organic layer to a clean tube.

-

-

Back-Extraction (Optional Clean-up):

-

Add 200 µL of 0.1 M HCl to the organic extract.

-

Vortex for 2 minutes and centrifuge.

-

Discard the upper organic layer.

-

Add 100 µL of concentrated ammonium hydroxide to the aqueous layer, followed by 2 mL of the extraction solvent.

-

Vortex and centrifuge as before.

-

Transfer the organic layer to a new tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Workflow Diagram

Caption: LLE Workflow for Plasma

Protocol 3: Extraction of Deschloronorketamine from Hair

This protocol is adapted from established methods for the analysis of ketamine and its metabolites in hair.[4][8]

Materials

-

Hair sample

-

Decontamination solvents (e.g., dichloromethane, methanol)

-

Internal Standard (IS) solution (e.g., Deschloronorketamine-d4)

-

Extraction solvent (e.g., methanol with 1% HCl)

-

Ultrasonic bath

-

Centrifuge

-

SPE cartridges (as in Protocol 1, for clean-up)

-

Nitrogen evaporator

Experimental Protocol

-

Decontamination:

-

Wash approximately 20 mg of hair sequentially with 5 mL of dichloromethane followed by 5 mL of methanol.

-

Allow the hair to dry completely at room temperature.

-

-

Pulverization and Extraction:

-

Cut the decontaminated hair into small segments (approx. 1-2 mm).

-

Place the hair segments in a glass tube and add 1 mL of extraction solvent (methanol with 1% HCl) and the internal standard.

-

Sonicate for 2 hours at 50°C.

-

Centrifuge at 5000 x g for 10 minutes.

-

-

Clean-up (SPE):

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 1 mL of 0.1 M phosphate buffer (pH 6.0).

-

Proceed with the SPE clean-up as described in Protocol 1, steps 2-6.

-

Workflow Diagram

Caption: Hair Extraction Workflow

Concluding Remarks

The provided protocols offer robust starting points for the isolation of Deschloronorketamine from biological samples. It is imperative that these methods are fully validated in the end-user's laboratory to ensure they meet the specific requirements for sensitivity, selectivity, accuracy, and precision for the intended application. The choice between LLE and SPE will depend on the laboratory's resources, desired sample throughput, and the required level of extract cleanliness. Subsequent analysis by a sensitive and selective technique such as LC-MS/MS is highly recommended for the definitive identification and accurate quantification of Deschloronorketamine.

References

- 1. scite.ai [scite.ai]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of 40 novel psychoactive stimulants in urine by liquid chromatography-high resolution mass spectrometry and library matching - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pressurized-liquid extraction for determination of illicit drugs in hair by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Experimental Design: Studying the Effects of Deschloronorketamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to investigate the pharmacological effects of Deschloronorketamine hydrochloride (DCK), a structural analog of ketamine. The protocols outlined below cover pharmacokinetic analysis, neurobehavioral assessment, and investigation of the underlying mechanism of action, primarily based on studies in rodent models.

Pharmacokinetic Profile

A key initial step in characterizing the in vivo effects of this compound is to determine its pharmacokinetic profile. This includes its absorption, distribution, metabolism, and excretion. Studies in Wistar rats have shown that DCK rapidly crosses the blood-brain barrier.[1][2]

Experimental Protocol: Pharmacokinetic Analysis in Rats

Objective: To determine the time course of this compound concentrations in plasma and brain tissue following systemic administration.

Materials:

-

This compound

-

Wistar rats (male, 250-300g)

-

Subcutaneous injection supplies

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (with anticoagulant)

-

Brain tissue harvesting tools

-

Homogenizer

-

Liquid chromatography-mass spectrometry (LC-MS) equipment

-

Saline solution

Procedure:

-

Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

-

Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., for doses of 5, 10, and 30 mg/kg).

-

Administration: Administer a single subcutaneous (s.c.) injection of this compound or vehicle (saline) to different cohorts of rats.

-

Sample Collection: At various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), anesthetize a cohort of rats.

-

Blood Collection: Collect blood samples via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.

-

Brain Tissue Collection: Following blood collection, perfuse the animals with ice-cold saline and immediately dissect the brain. Isolate specific brain regions of interest if required (e.g., prefrontal cortex, hippocampus, striatum).

-

Sample Processing: Homogenize brain tissue samples. Extract this compound from plasma and brain homogenates using an appropriate solvent.

-

Quantification: Analyze the concentration of this compound in the processed samples using a validated LC-MS method.

Data Presentation:

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats following Subcutaneous Administration.

| Parameter | Value | Source |

| Time to Maximum Brain Concentration | 30 minutes | [1][2] |

| Brain Concentration at 2 hours | Remains high | [1][2] |

| Blood-Brain Barrier Penetration | Rapid | [1][2] |

Note: Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not yet extensively published for this compound and would be key outcomes of this experimental protocol.

Neurobehavioral Effects

This compound, similar to ketamine, elicits a range of behavioral responses. In vivo studies are crucial to characterize its psychostimulant, rewarding, and sensory-motor gating effects.

Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity.

Experimental Protocol:

-

Apparatus: Use open-field arenas equipped with automated photobeam tracking systems to record horizontal and vertical movements.

-

Habituation: Place rats in the open-field arenas for 30-60 minutes one day prior to the experiment to allow for acclimation to the novel environment.

-

Administration: On the test day, administer this compound (e.g., 5, 10, 30 mg/kg, s.c.) or vehicle.

-

Testing: Immediately after injection, place the rats in the open-field arenas and record locomotor activity for a predefined period (e.g., 60-120 minutes).

-

Data Analysis: Analyze the total distance traveled, horizontal activity, and vertical activity (rearing) in discrete time bins (e.g., 5-minute intervals).

Data Presentation:

Table 2: Effects of this compound on Locomotor Activity in Wistar Rats.

| Dose (mg/kg, s.c.) | Effect on Locomotion | Source |

| 5 | Stimulatory | [1][2] |

| 10 | Stimulatory | [1][2] |

| 30 | Stimulatory | [1][2] |

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of this compound.

Experimental Protocol:

-

Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

-

Pre-Conditioning (Baseline Preference): On day 1, allow rats to freely explore all three chambers for 15 minutes. Record the time spent in each chamber. Animals showing a strong unconditioned preference for one chamber should be excluded.

-

Conditioning: Over the next 8 days, perform conditioning sessions. On drug conditioning days, administer this compound (e.g., 5, 10, 30 mg/kg, s.c.) and confine the rat to one of the outer chambers for 30 minutes. On vehicle conditioning days, administer saline and confine the rat to the opposite chamber. The order of drug and vehicle administration should be counterbalanced.

-

Post-Conditioning (Test): On day 10, place the rat in the central chamber with free access to all chambers for 15 minutes, without any drug administration. Record the time spent in each chamber.

-

Data Analysis: Calculate a preference score as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during the pre-conditioning phase.

Data Presentation:

Table 3: Conditioned Place Preference Induced by this compound in Wistar Rats.

| Dose (mg/kg, s.c.) | Outcome | Source |

| 5 | Induced Place Preference | [1][2] |

| 10 | Induced Place Preference | [1][2] |

| 30 | Induced Place Preference | [1][2] |

Mechanism of Action: NMDA Receptor Antagonism and Downstream Signaling